REACTION_CXSMILES
|
[ClH:1].C(N(CC)CC)C.CN(C)C1C=CC=CC=1.O=P(Cl)(Cl)Cl.[C:23]([O:27][C:28](=[O:44])[NH:29][C:30]1[CH:35]=[CH:34][C:33]([CH2:36][C:37]2[CH:42]=[C:41](O)[N:40]=[CH:39][N:38]=2)=[CH:32][CH:31]=1)([CH3:26])([CH3:25])[CH3:24]>CC#N>[C:23]([O:27][C:28](=[O:44])[NH:29][C:30]1[CH:35]=[CH:34][C:33]([CH2:36][C:37]2[CH:42]=[C:41]([Cl:1])[N:40]=[CH:39][N:38]=2)=[CH:32][CH:31]=1)([CH3:26])([CH3:25])[CH3:24] |f:0.1|
|
Name
|
|
Quantity
|
0.93 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
3.7 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1=CC=C(C=C1)CC1=NC=NC(=C1)O)=O
|
Name
|
|
Quantity
|
16.5 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
H2O ice
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting yellow solution is stirred at rt for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The product is extracted in CH2Cl2 (2×200 mL)
|
Type
|
WASH
|
Details
|
The organic phase is washed with an aqueous saturated solution of Na2CO3 (70 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is purified by silica gel (170 g) column chromatography (CH2Cl2/Et2O, 95/5
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC1=CC=C(C=C1)CC1=NC=NC(=C1)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |